molecular formula C13H8ClFN2O3 B3866828 N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide

N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide

Cat. No.: B3866828
M. Wt: 294.66 g/mol
InChI Key: RFXVSMYLVXVXGF-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Scaffolds in Contemporary Chemical and Biological Research

Benzamide scaffolds are a cornerstone in modern medicinal chemistry, recognized for their versatile biological activities. The amide bond, a defining feature of benzamides, is a prevalent functional group in numerous pharmaceuticals. This structural motif is known to engage in hydrogen bonding interactions with biological targets, contributing to the binding affinity and specificity of drug molecules. The inherent stability and synthetic accessibility of the benzamide core have made it a privileged scaffold in the design of novel therapeutic agents across a wide range of disease areas.

Significance of Halogenated and Nitrated Benzamide Derivatives in Medicinal Chemistry Exploration

The introduction of halogen and nitro groups onto the benzamide scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. Halogens, such as chlorine and fluorine, can enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of the molecule, often leading to enhanced biological activity. Fluorine, in particular, is frequently incorporated into drug candidates to improve their pharmacokinetic profiles.

The nitro group, a strong electron-withdrawing group, can also significantly impact a compound's biological activity. It is a key component in several antimicrobial and anticancer agents. While its presence can sometimes be associated with toxicity, strategic placement within a molecule can lead to potent and selective therapeutic effects. The combination of halogen and nitro substituents on a benzamide framework, as seen in N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide, therefore represents a rational design strategy for the exploration of new bioactive compounds.

Overview of this compound: A Focus on its Emergence and Research Trajectory

A thorough review of the scientific literature reveals a notable scarcity of research specifically dedicated to this compound. While chemical suppliers list the compound, indicating its synthesis is feasible, there is a lack of published studies detailing its biological evaluation or specific applications. Its emergence is therefore more theoretical than empirical at this stage, rooted in the logical combination of well-established pharmacophoric groups.

The research trajectory for this compound is currently undefined. However, based on the known activities of structurally related molecules, it is plausible to hypothesize that this compound could be investigated for its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. The synthesis of its precursors, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, has been documented in patents, suggesting that the building blocks for its creation are accessible. google.compatsnap.comgoogle.com

Scope and Objectives of a Comprehensive Academic Review on the Chemical Compound

Given the current research landscape, the primary objective of this review is to provide a foundational understanding of this compound by dissecting its structural components and inferring its potential properties and synthetic routes. This review will:

Provide a detailed analysis of the benzamide scaffold and the influence of its halogen and nitro substituents.

Propose a likely synthetic pathway for this compound based on established organic chemistry principles and the synthesis of similar compounds.

Hypothesize potential areas of biological investigation for this compound based on structure-activity relationships of related molecules.

Highlight the current gap in the literature and underscore the potential for future research into this specific chemical entity.

This comprehensive analysis aims to serve as a valuable resource for researchers interested in the design and synthesis of novel benzamide derivatives and to stimulate future investigations into the largely uncharted territory of this compound.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Benzamide Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
2-chloro-4-fluorobenzoic acidC₇H₄ClFO₂174.56178-181 patsnap.com
2-chloro-4-fluoro-5-nitrobenzoic acidC₇H₃ClFNO₄219.56151-154 google.com
2-chloro-5-nitroanilineC₆H₅ClN₂O₂172.57120-122N/A
4-fluorobenzoyl chlorideC₇H₄ClFO158.56-5N/A

Table 2: Spectroscopic Data of a Structurally Similar Compound: 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide nih.gov

Spectral DataCharacteristic Features
IR (cm⁻¹) 3294–3524 (N-H stretching), 1614–1692 (C=O stretching of amide), 1302–1398 and 1127–1183 (asymmetric and symmetric stretching of SO₂), 1506–1587 and 1302–1378 (asymmetric and symmetric stretching of NO₂)
¹H NMR Signals corresponding to aromatic protons and the N-H proton of the amide and sulfonamide groups.
¹³C NMR Resonances for the carbon atoms of the aromatic rings and the carbonyl carbon of the amide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O3/c14-11-6-5-10(17(19)20)7-12(11)16-13(18)8-1-3-9(15)4-2-8/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXVSMYLVXVXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Precursors for N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. The most logical disconnection for this compound is at the amide bond (C-N bond), which is a common and reliable synthetic step.

This disconnection yields two primary precursors:

An amine component: 2-chloro-5-nitroaniline

A carboxylic acid component (or its activated derivative): 4-fluorobenzoic acid

Classical and Modern Synthetic Routes to the Benzamide (B126) Core of the Chemical Compound

The formation of the central benzamide core involves creating an amide linkage between the two key precursors.

Classical Routes: The most traditional and widely used method is the acyl chloride route . This involves converting 4-fluorobenzoic acid into the more reactive 4-fluorobenzoyl chloride. This activation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 2-chloro-5-nitroaniline, usually in the presence of a non-nucleophilic base such as pyridine or triethylamine to neutralize the hydrochloric acid (HCl) byproduct.

Another classical approach is the direct amide coupling using stoichiometric activating agents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, allowing it to be attacked by the amine.

Modern Routes: Modern synthetic chemistry emphasizes catalytic and more sustainable methods. researchgate.net

Catalytic Amidation: Boronic acids have been reported as effective catalysts for the direct condensation of carboxylic acids and amines, often under azeotropic water removal conditions. This avoids the use of stoichiometric coupling reagents and reduces waste.

Palladium-Catalysed Carbonylative Amidation: This method can form benzamides from aryl halides, carbon monoxide, and an amine, leveraging the extensive expertise in palladium-catalyzed cross-coupling reactions.

Optimization of Reaction Conditions for High-Yield Synthesis of this compound

To maximize the yield and purity of the final product, several reaction parameters must be carefully controlled. Optimization involves finding the best balance between reaction rate, conversion of starting materials, and selectivity towards the desired product. scielo.br

Key parameters for optimization include:

Solvent: Aprotic solvents are generally preferred for amidation reactions. Dichloromethane (DCM) and Dimethylformamide (DMF) are common, but greener alternatives like acetonitrile can offer a good balance of solubility and reactivity while being more environmentally benign. scielo.br

Temperature: The reaction can be performed at temperatures ranging from 0 °C to reflux. Lower temperatures can help control exothermic reactions and minimize side products, while higher temperatures increase the reaction rate.

Reagent Stoichiometry: Using a slight excess of one reagent (often the more accessible one) can drive the reaction to completion. The molar ratio of the coupling agent and base is also critical.

Workup Procedure: The method of quenching the reaction and purifying the product is crucial. A typical workup involves washing with aqueous solutions to remove unreacted reagents and byproducts, followed by recrystallization or column chromatography to obtain the pure compound.

Table 1: Optimization of Reaction Parameters

Parameter Condition A Condition B Condition C Expected Outcome
Solvent Dichloromethane (DCM) Acetonitrile Dimethylformamide (DMF) Acetonitrile may offer a greener process with good yield. scielo.br
Base Pyridine Triethylamine (TEA) Diisopropylethylamine (DIPEA) TEA is a common, effective, and easily removable base.
Temperature 0 °C to Room Temp Room Temperature Reflux (e.g., 80 °C) Room temperature often provides a good balance between reaction time and purity.
Coupling Agent SOCl₂ (Acyl Chloride) EDC/HOBt T3P® The acyl chloride route is robust; T3P® is a modern reagent with an easy workup. mdpi.com

Green Chemistry Principles Applied to the Synthesis of the Chemical Compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edupsu.edu Several of its principles can be applied to the synthesis of this compound.

Prevention: It is better to prevent waste than to clean it up after it has been created. yale.edurjpn.org Catalytic routes are superior to those using stoichiometric reagents in this regard.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org Direct catalytic amidation has a higher atom economy than the acyl chloride method, as the only byproduct is water.

Safer Solvents and Auxiliaries: The use of hazardous solvents like chlorinated hydrocarbons should be minimized or replaced with safer alternatives like acetonitrile or ethyl acetate. psu.edu

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, generating less waste. yale.edurjpn.org

Table 2: Application of Green Chemistry Principles

Principle Application to Benzamide Synthesis
Atom Economy Direct amidation (byproduct H₂O) is preferred over the acyl chloride route (byproduct salts). acs.org
Safer Solvents Replacing DMF or DCM with solvents like acetonitrile or ethyl acetate.
Catalysis Using catalytic boronic acids or metal catalysts instead of stoichiometric coupling agents like EDC or DCC. yale.edu
Energy Efficiency Developing methods that proceed efficiently at ambient temperature and pressure. yale.edurjpn.org

Catalytic Approaches and Novel Reagents in Benzamide Synthesis for Research Purposes

Research into amide bond formation continues to yield innovative catalytic systems that offer milder conditions, broader substrate scope, and improved sustainability.

Boron-Based Catalysis: Various boronic acids and related boron compounds have been developed as efficient catalysts for direct amidation, functioning as Lewis acids to activate the carboxylic acid.

Metal-Based Catalysis: Nanocatalysts, such as CuCoFe₂O₄@GO, have been shown to be effective for the direct coupling of carboxylic acids and amines. researchgate.net Iron and copper catalysts are particularly attractive due to their low cost and low toxicity.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under exceptionally mild conditions, sometimes even in water. rsc.org This approach can be used for various modifications of benzamide structures. rsc.org

Novel Coupling Reagents: Reagents like propylphosphonic anhydride (T3P®) have gained popularity as effective coupling agents that lead to high yields and a straightforward workup, as the byproducts are water-soluble. mdpi.com

Derivatization Strategies for this compound Analogues

The structure of this compound contains several functional groups that can be chemically modified to produce a library of related analogues.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents, such as H₂ with a palladium catalyst, or metals like tin or iron in acidic media. This resulting aniline is a versatile intermediate for further functionalization.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the nitrophenyl ring is activated by the electron-withdrawing nitro group, making it susceptible to substitution by strong nucleophiles like amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution (EAS): The 4-fluorobenzoyl ring can undergo further electrophilic substitution, although it is deactivated by the carbonyl group. The fluorine atom directs incoming electrophiles to the ortho positions.

Table 3: Derivatization Strategies

Functional Group Reaction Type Reagents Potential Product
Nitro Group Reduction H₂, Pd/C or Sn/HCl N-(5-amino-2-chlorophenyl)-4-fluorobenzamide
Chloro Group Nucleophilic Substitution (SNAr) R-NH₂ (Amine) N-(2-(alkylamino)-5-nitrophenyl)-4-fluorobenzamide
Aromatic Ring (Fluoro) Electrophilic Substitution (EAS) HNO₃/H₂SO₄ N-(2-chloro-5-nitrophenyl)-4-fluoro-3-nitrobenzamide

Multicomponent Reactions (MCRs) for Diversification of Related Fluorobenzamide Structures

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.gov They are highly efficient for rapidly generating molecular diversity. nih.govresearchgate.net

The Ugi Reaction: This is a four-component reaction between a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide. By using 4-fluorobenzoic acid as the carboxylic acid component and 2-chloro-5-nitroaniline as the amine component, a diverse library of α-acetamido carboxamides structurally related to the parent compound could be synthesized by varying the other two components.

The Passerini Reaction: This is a three-component reaction that could also be adapted to create related structures.

MCRs align well with the principles of green chemistry by reducing the number of synthetic steps and purification stages, thus saving time, resources, and minimizing waste generation. nih.gov Their application represents a modern and efficient strategy for exploring the chemical space around the core fluorobenzamide structure for research purposes. mdpi.com

Structural Elucidation and Conformational Analysis in Research Contexts

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

The precise structural determination of N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide would rely on a suite of advanced spectroscopic methods. High-resolution mass spectrometry (HRMS) would be pivotal in confirming its elemental composition. For a molecule with the chemical formula C₁₃H₈ClFN₂O₃, the expected exact mass can be calculated and compared with the experimental value to a high degree of accuracy, typically within a few parts per million.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy would be instrumental in unequivocally assigning the proton (¹H) and carbon (¹³C) signals and elucidating the connectivity of the atoms. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the two aromatic rings. For instance, the characteristic splitting patterns of the protons on the 4-fluorobenzoyl and the 2-chloro-5-nitrophenyl rings would be clearly delineated. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) connections between protons and carbons. These HMBC correlations are particularly crucial for confirming the connectivity across the amide bond, linking the carbonyl carbon of the 4-fluorobenzoyl moiety to the protons of the 2-chloro-5-nitrophenyl ring.

Based on analogous compounds, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the electron-withdrawing and electron-donating nature of the substituents. Similarly, the ¹³C NMR spectrum would display characteristic chemical shifts for the carbonyl carbon and the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a distinct coupling (¹JCF).

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Observation
HRMSExact mass measurement confirming the elemental formula C₁₃H₈ClFN₂O₃.
¹H NMRDistinct aromatic proton signals with multiplicities and coupling constants reflecting the substitution patterns.
¹³C NMRCharacteristic signals for carbonyl and aromatic carbons, including a C-F coupling for the fluorinated ring.
COSYCorrelation peaks indicating H-H couplings within each aromatic ring.
HSQCCross-peaks showing direct C-H correlations.
HMBCLong-range H-C correlations confirming the connectivity across the amide bond and within the rings.

X-ray Crystallographic Studies and Solid-State Conformations of this compound

While a specific crystal structure for this compound is not publicly available, X-ray crystallographic data of related benzamides provide a strong basis for predicting its solid-state conformation. For instance, studies on N-(2,3-difluorophenyl)-2-fluorobenzamide reveal that the aromatic rings are often nearly co-planar, with a small dihedral angle between them mdpi.com. However, in other cases, such as N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide, a significant twist between the aromatic rings is observed, with a dihedral angle of 70.74 (6)° researchgate.net.

For this compound, the dihedral angle between the 2-chloro-5-nitrophenyl ring and the 4-fluorobenzoyl ring will be a key conformational parameter. This angle is influenced by a balance of steric hindrance from the ortho-chloro substituent and electronic effects that favor planarity to maximize delocalization. The central amide group is generally found to be planar or nearly planar. The planarity of the amide bond is a common feature in such structures.

The solid-state conformation will also be dictated by intermolecular interactions, which stabilize the crystal lattice. These interactions can influence the torsion angles within the molecule.

Table 2: Expected Crystallographic Parameters for this compound (based on related structures)

Parameter Expected Value/Observation
Crystal SystemLikely monoclinic or orthorhombic.
Space GroupCommon centrosymmetric or non-centrosymmetric space groups.
Dihedral Angle (Aryl-Aryl)Expected to be non-zero due to steric hindrance from the ortho-chloro group.
Amide Bond GeometryExpected to be predominantly planar with a trans conformation.

Conformational Flexibility and Rotational Barriers of the Benzamide (B126) Moiety

The conformational flexibility of this compound is primarily associated with the rotation around the single bonds connecting the amide group to the aromatic rings. The rotation around the C(O)-N amide bond is generally restricted due to its partial double bond character, with rotational barriers typically in the range of 15-20 kcal/mol. This high barrier means that the amide bond exists predominantly in a planar trans conformation at room temperature.

Rotation around the N-C(aryl) and C(aryl)-C(O) single bonds is more facile, but still subject to rotational barriers. The magnitude of these barriers is influenced by the steric bulk and electronic properties of the substituents on the aromatic rings. The ortho-chloro substituent on the nitrophenyl ring is expected to create a significant steric hindrance, thereby increasing the rotational barrier around the N-C(aryl) bond compared to an unsubstituted analogue.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate these rotational barriers. Such studies on related molecules have shown that ortho-substituents can significantly hinder the rotation of the aryl fragment. For example, in N-benzhydrylformamides, ortho-halogen substituents were found to increase the rotational barrier of the aryl group mdpi.com. A similar effect would be anticipated for this compound.

Supramolecular Interactions and Crystal Packing Motifs in the Solid State of the Chemical Compound

The crystal packing of this compound will be governed by a variety of non-covalent interactions, leading to the formation of a stable three-dimensional supramolecular architecture. Hydrogen bonding is expected to be a dominant feature. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygen atoms of the nitro group (NO₂) can act as hydrogen bond acceptors. This typically leads to the formation of chains or ribbons of molecules linked by N-H···O hydrogen bonds.

In addition to classical hydrogen bonds, weaker interactions such as C-H···O, C-H···F, and C-H···Cl hydrogen bonds are also likely to play a role in stabilizing the crystal structure. Halogen bonding, involving the chlorine and fluorine atoms, may also be present.

Table 3: Potential Supramolecular Interactions in the Crystal Structure of this compound

Interaction Type Donor Acceptor Expected Motif
Hydrogen BondingN-H (amide)C=O (amide), O (nitro)Chains, dimers, or sheets.
Weak Hydrogen BondingC-H (aromatic)O (amide/nitro), F, ClFurther stabilization of the primary motifs.
π-π StackingAromatic ringsAromatic ringsOffset or parallel-displaced stacking.
Halogen BondingC-Cl, C-FO, N, or another halogenDirectional interactions contributing to packing.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) on the Electronic Structure and Reactivity of N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules like this compound. DFT studies on related benzamide (B126) derivatives have been used to understand their structural and vibrational properties. researchgate.net Such calculations for the title compound would involve optimizing its geometry to find the most stable three-dimensional conformation.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. For benzamide derivatives, the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. nih.gov In this compound, the electron-withdrawing nature of the nitro (-NO2), chloro (-Cl), and fluoro (-F) groups significantly influences the electron density distribution across the aromatic rings and the amide linkage.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, typically near oxygen and nitrogen atoms) and electron-poor (positive potential, often around hydrogen atoms of the amide group). nih.gov This information is crucial for predicting intermolecular interactions, such as hydrogen bonding, which are vital for molecular recognition and binding to biological targets.

Illustrative DFT-Calculated Properties for a Benzamide Scaffold

Parameter Illustrative Value Significance
HOMO Energy -6.8 eV Indicates electron-donating ability
LUMO Energy -2.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 4.6 eV Relates to chemical reactivity and stability
Dipole Moment 4.5 D Measures overall polarity of the molecule

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility and how it behaves in a biological environment, such as in aqueous solution. nih.gov These simulations track the trajectories of atoms, providing a dynamic picture of the molecule's behavior that is not apparent from static models. nih.gov

Such simulations are particularly important when studying the interaction of a ligand with a biological target. MD can be used to assess the stability of a ligand-protein complex, showing how the ligand adjusts its conformation within the binding site and how the protein might adapt to accommodate the ligand. nih.gov

Molecular Docking Studies for Identifying Potential Biological Targets and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net For this compound, docking studies can be employed to screen libraries of biological targets (e.g., enzymes, receptors) to identify potential proteins with which it might interact. This process helps in hypothesis generation for its mechanism of action.

Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces, predicting the most favorable binding mode and estimating the binding affinity (often expressed as a docking score or binding energy in kcal/mol). nih.govmdpi.com Studies on similar benzamide derivatives have used docking to elucidate interactions with enzymes like α-glucosidase, α-amylase, and various kinases. nih.govmdpi.com

A typical docking study of this compound would likely show the amide group acting as a hydrogen bond donor (N-H) and acceptor (C=O). The aromatic rings can participate in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor's binding pocket. mdpi.com The halogen (chlorine and fluorine) and nitro substituents would also be assessed for their roles in forming specific interactions, such as halogen bonds or electrostatic contacts, which can enhance binding affinity and selectivity. nih.gov

Example of Potential Interactions from a Molecular Docking Simulation

Interaction Type Potential Interacting Residues Functional Groups Involved
Hydrogen Bond Asp, Glu, Ser Amide N-H, Carbonyl C=O
π-π Stacking Phe, Tyr, Trp Phenyl rings
Hydrophobic Val, Leu, Ile Aromatic rings, Chloro-substituent
Halogen Bond Carbonyl Oxygen, Lewis bases Chlorine, Fluorine atoms

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net To develop a QSAR model for derivatives of this compound, a set of structurally similar molecules with known biological activities (e.g., enzyme inhibition IC50 values) would be required. chalcogen.ro

The process involves calculating a variety of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges (influenced by the nitro, chloro, and fluoro groups).

Steric properties: Molecular weight, volume, surface area.

Hydrophobic properties: LogP (partition coefficient), which is crucial for membrane permeability.

Topological indices: Descriptors of molecular shape and branching.

A mathematical equation is then generated that correlates these descriptors with the observed biological activity. researchgate.net A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound. semanticscholar.org This allows for the prioritization of synthetic efforts towards compounds predicted to have the highest potency. For benzamide scaffolds, QSAR studies have been instrumental in optimizing activity against various targets by guiding the selection of substituents on the aromatic rings. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Approaches for Related Scaffolds

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. nih.govresearchgate.net A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. researchgate.net

For the this compound scaffold, a pharmacophore model could be developed based on a set of active, structurally related molecules. nih.gov The model would identify common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups, and their specific spatial arrangement. nih.govmdpi.com

This pharmacophore model can then be used as a 3D query to screen large virtual databases of chemical compounds. researchgate.net Molecules from the database that match the pharmacophore's features are identified as potential "hits" that are likely to exhibit the same biological activity. This approach allows for the discovery of novel chemical scaffolds that are different from the original active compounds but share the necessary features for biological activity. dovepress.com

In Silico Prediction of ADMET Properties (excluding clinical relevance or interpretation) for Lead Compound Identification

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles. nih.gov Various computational models can predict these properties for this compound without the need for initial experimental testing.

Key ADMET parameters that can be predicted include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to rules like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. nih.govmdpi.com

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Computational models can flag potential liabilities such as hepatotoxicity or mutagenicity. jonuns.com

These predictions help in the early identification of compounds that are likely to fail later in development due to poor ADMET properties, allowing researchers to focus on more promising candidates. researchgate.net Studies on similar halogenated benzamides and nitroaromatic compounds often involve these predictive models to filter and prioritize synthesized derivatives. nih.govnih.gov

Table of Predicted ADMET-like Parameters for this compound

Property Predicted Value Compliance/Interpretation
Molecular Weight 294.67 g/mol Complies with Lipinski's Rule (< 500)
LogP ~3.5 Complies with Lipinski's Rule (< 5)
Hydrogen Bond Donors 1 Complies with Lipinski's Rule (< 5)
Hydrogen Bond Acceptors 4 Complies with Lipinski's Rule (< 10)
Human Intestinal Absorption High Favorable for oral absorption
Caco-2 Permeability Moderate to High Indicates good gut-blood barrier penetration

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Modifications on the Biological Activities of Benzamide (B126) Derivatives

The biological profile of benzamide derivatives can be significantly altered by modifying the substituents on their phenyl rings. Key substituents such as halogens and nitro groups, as found in N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide, play crucial roles in modulating activity.

Halogen Groups (e.g., Chloro, Fluoro): The introduction of halogen atoms into the benzamide scaffold is a common strategy in medicinal chemistry. Halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability. For instance, in the context of antibacterial research, the introduction of halogen atoms into azaheterocyclic systems has been shown to enhance biological activity. researchgate.net Studies on N-phenylbenzamide analogues as antischistosomal agents have demonstrated that electron-withdrawing groups, including chlorine and fluorine, are often beneficial for potency. nih.gov Specifically, dichlorination on the phenyl ring has been associated with strong degenerative changes in adult S. mansoni worms. nih.gov

Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly impact a molecule's electronic character and potential for hydrogen bonding. Its presence can enhance the therapeutic action of certain compounds, such as in the benzodiazepine (B76468) class of anxiolytics. nih.gov In studies of N-phenylbenzamide derivatives, the inclusion of nitro groups, often in combination with other electron-withdrawing substituents like trifluoromethyl groups, has led to enhanced antischistosomal activity. nih.govdspace.unza.zm The addition of a nitro group can convert some benzamine molecules into direct mutagens, indicating its profound effect on molecular properties. nih.gov However, its effect can be highly dependent on its position on the aromatic ring. nih.govmdpi.com

Phenyl Ring Modifications: Alterations to the phenyl rings themselves are a cornerstone of SAR studies. Research on benzamides as Mycobacterium tuberculosis inhibitors found that replacing a metabolically unstable morpholine (B109124) group with substituents like thiophene (B33073) or methyl groups on the phenyl ring resulted in potent analogues with high selectivity and low cytotoxicity. acs.org The substitution pattern on the anilino part of 2-phenoxybenzamides was also found to strongly influence their antiplasmodial activity and cytotoxicity. researchgate.net

The following table summarizes the observed impact of various substituent modifications on the biological activities of benzamide derivatives based on selected research findings.

Substituent/ModificationPositionEffect on Biological ActivityResearch ContextReference(s)
Dichlorinationmeta, para on phenyl ringIncreased potencyAntischistosomal nih.gov
Nitro (NO₂)Phenyl ringEnhanced potency (often with other EWGs)Antischistosomal nih.govdspace.unza.zm
Trifluoromethyl (CF₃)Phenyl ringEnhanced potencyAntischistosomal nih.govdspace.unza.zm
Thiophene/MethylC-5 position of phenylRetained/Improved potency, reduced cytotoxicityAntitubercular acs.org
Halogen (Cl, Br)Position 7Enhanced therapeutic actionAnxiolytic (Benzodiazepines) nih.gov

Positional Isomerism and its Influence on Research Outcomes

The specific placement of substituents on the aromatic rings of benzamide derivatives, known as positional isomerism, can have a dramatic effect on their biological activity. The relative positions—ortho (o-), meta (m-), and para (p-)—of functional groups influence the molecule's shape, electronic distribution, and ability to interact with a biological target.

For some N-phenylbenzamide analogues with nitro and trifluoromethyl groups, changing the substituent from an ortho to a meta position did not appear to significantly affect activity against juvenile schistosomes. dspace.unza.zm Conversely, a study on nitro-containing chalcones demonstrated that the position of the nitro group plays a critical role in determining anti-inflammatory and vasorelaxant activities. mdpi.com For example, compounds with an ortho-nitro group exhibited the highest anti-inflammatory effects. mdpi.com

In the development of fungicidal N-thienylcarboxamides, where the thienyl group acts as a bioisostere of a phenyl ring, different positional isomers showed varied activity levels. N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl) carboxamides displayed activity comparable to their N-phenyl counterparts, while N-(3-substituted-2-thienyl) isomers were less active. nih.gov This highlights that even within a bioisosteric replacement, the arrangement of substituents is key to maintaining the desired biological effect.

Compound ClassIsomeric ChangeObserved Influence on ActivityReference
Nitrated N-phenylbenzamidesortho vs. meta substitutionNo significant effect observed on juvenile worms. dspace.unza.zm
Nitrochalconesortho vs. meta vs. para NO₂ groupPosition critically determines anti-inflammatory and vasorelaxant effects. mdpi.com
N-thienylcarboxamides2-substituted-3-thienyl vs. 4-substituted-3-thienyl vs. 3-substituted-2-thienylIsomers showed different levels of fungicidal activity, with the first two mimicking the phenyl analogue. nih.gov
NitracrineTranslocation of NO₂ groupDecrease in activity. nih.gov

Rational Design Strategies for Enhancing Selectivity and Potency

Rational design strategies employ a deep understanding of the biological target and ligand-receptor interactions to create more potent and selective molecules. These approaches often involve computational methods and structure-based design.

A prominent strategy is the use of a rational molecular modification approach. nih.gov In the development of benzamide-based histone deacetylase (HDAC) inhibitors, researchers designed new derivatives by focusing on the length of the molecule and the substitutions on the terminal benzene (B151609) rings to improve selective inhibitory potency against specific HDAC isoforms. nih.gov Structure-based design was instrumental in optimizing a 4-aminopyridine (B3432731) benzamide scaffold to identify potent and selective TYK2 inhibitors, leading to modifications that improved both potency and selectivity over other Janus kinases. nih.gov

Computational tools are also pivotal in modern drug design. Molecular docking, which predicts the preferred orientation of a molecule when bound to a target, has been used to design selective CYP1B1 inhibitors based on the benzamide scaffold. vensel.org This in-silico approach helps in identifying promising candidates for synthesis and biological evaluation. Similarly, docking experiments were used to guide the synthesis of N-(phenylcarbamoyl)benzamide, which showed better inhibitory activities than the reference compound hydroxyurea (B1673989) in cell-based assays. researchgate.net

Bioisosteric Replacements and Their Effects on the Molecular Interactions

Bioisosteric replacement is a strategy used in medicinal chemistry to swap one functional group or atom for another with similar physical or chemical properties. drughunter.com This technique is used to improve potency, enhance selectivity, alter metabolic pathways, or reduce toxicity. drughunter.com The benzamide scaffold is particularly amenable to such modifications.

Amide Bond Bioisosteres: The amide bond itself can be susceptible to metabolic cleavage. Replacing it with more stable mimics is a common lead optimization strategy. hyphadiscovery.com Heterocyclic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and tetrazoles are frequently used as amide bioisosteres. nih.gov A study on benzamide analogues used bioisosteric replacements for the amide group, including thioamides and selenoamides, which retained biological activity, highlighting the importance of the amide geometry. nih.gov In contrast, replacements like N-alkylamides and sulfonamides showed no significant activity. nih.gov

Ring Bioisosteres: Phenyl rings within the benzamide structure can also be replaced. In one study, the phenyl ring was replaced with a pyridazinyl ring in an attempt to improve properties like solubility. nih.gov The 2-substituted-3-thienyl group has also been shown to function as a successful bioisostere for the 2-substituted-phenyl group in a series of fungicides. nih.gov

The following table details various bioisosteric replacements applied to benzamide-related scaffolds and their outcomes.

Original GroupBioisosteric ReplacementResearch ContextOutcomeReference(s)
AmideThioamide, SelenoamideAnthelminticsActivity retained nih.gov
AmideN-alkylamide, SulfonamideAnthelminticsNo significant activity nih.gov
Amide1,2,3-Triazole, 1,2,4-OxadiazoleGeneral PeptidomimeticsImproved metabolic stability, retained potency hyphadiscovery.comnih.gov
Phenyl RingPyridazinyl RingAntischistosomalPotentially improved solubility, lower lipophilicity nih.gov
Phenyl RingThienyl RingFungicidesRetained activity, demonstrating successful bioisosterism nih.gov

Scaffold Hopping and Lead Optimization Strategies Based on the Benzamide Core

Scaffold hopping is a lead discovery technique that involves replacing the central core structure (scaffold) of a molecule with a chemically different one while preserving the essential pharmacophoric features required for biological activity. nih.gov This strategy is valuable for generating novel intellectual property, improving physicochemical properties, and overcoming issues with a known chemical series. researchgate.net

Starting with a lead molecule containing a benzamide scaffold, lead optimization efforts can systematically modify the structure to enhance its drug-like properties. nih.gov An example is the optimization of a 4-aminopyridine benzamide scaffold into potent and orally bioavailable TYK2 inhibitors. Through structure-based design, researchers introduced modifications that significantly improved potency and selectivity. nih.gov

Mechanistic Research and Biological Target Deconvolution

In Vitro Enzyme Inhibition Studies and Kinetic Analysis of N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide

To determine the inhibitory potential of this compound, a primary step would involve screening it against a panel of therapeutically relevant enzymes. Should inhibitory activity be detected, further kinetic studies would be essential to characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This would involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Target EnzymeIC₅₀ (µM)Ki (µM)Mechanism of Inhibition
Enzyme AData not availableData not availableData not available
Enzyme BData not availableData not availableData not available
Enzyme CData not availableData not availableData not available

IC₅₀ (Half maximal inhibitory concentration) and Ki (inhibition constant) values would be determined from dose-response curves and kinetic assays, respectively.

Receptor Binding Assays and Ligand-Receptor Interaction Profiling in Research Models

Receptor binding assays are crucial for identifying if this compound interacts with specific cellular receptors. These assays typically use radiolabeled ligands that are known to bind to the receptor of interest and measure the ability of the test compound to displace the radioligand. A high affinity of the compound for a particular receptor would suggest a potential biological target.

Table 2: Hypothetical Receptor Binding Affinity for this compound

Receptor TargetBinding Affinity (Kd, nM)Assay Type
Receptor XData not availableRadioligand displacement
Receptor YData not availableSurface Plasmon Resonance
Receptor ZData not availableIsothermal Titration Calorimetry

Kd (dissociation constant) is a measure of the binding affinity between the ligand and the receptor.

Cellular Pathway Modulation by the Chemical Compound in Cultured Cells

Once a potential target is identified, the effect of this compound on downstream cellular signaling pathways would be investigated. This is often accomplished using cultured cells that are treated with the compound, followed by analysis of key signaling molecules. Techniques such as Western blotting, ELISA, and reporter gene assays would be employed to assess changes in protein phosphorylation, second messenger levels, or gene expression related to the pathway.

Investigations into the Molecular Mode of Action of this compound

Elucidating the precise molecular mode of action involves a combination of computational and experimental approaches. Molecular docking studies could predict the binding pose of this compound within the active site of its target protein. These computational models would then be validated through techniques such as site-directed mutagenesis to identify key amino acid residues involved in the interaction.

Proteomic and Metabolomic Approaches for Identifying Off-Targets and Biological Pathways

To gain a broader understanding of the cellular effects of this compound and to identify potential off-target effects, proteomic and metabolomic studies would be conducted. Proteomics would involve comparing the protein expression profiles of cells treated with the compound to untreated cells. Similarly, metabolomics would analyze changes in the cellular metabolite profile. These unbiased approaches can reveal unexpected biological pathways affected by the compound.

Table 3: Hypothetical Proteomic and Metabolomic Analysis of Cells Treated with this compound

Analytical ApproachKey Findings
Proteomics (e.g., 2D-DIGE, SILAC)Data not available
Metabolomics (e.g., LC-MS, GC-MS)Data not available

Gene Expression Profiling and Transcriptomic Analysis in Response to the Chemical Compound

Transcriptomic analysis, typically using techniques like RNA sequencing (RNA-Seq) or microarrays, would provide a global view of the changes in gene expression induced by this compound. By analyzing the patterns of up- and down-regulated genes, researchers can infer which cellular pathways and biological processes are modulated by the compound. This can further help in confirming the primary target and identifying potential secondary effects.

Comprehensive Review of the Pre-clinical Biological Activities of this compound

A thorough review of available scientific literature reveals a significant gap in the current understanding of the biological activities of the specific chemical compound This compound . Extensive searches of chemical and biological research databases have not yielded any specific preclinical studies detailing its antimicrobial, anti-parasitic, anti-cancer, anti-inflammatory, or neurobiological properties.

While the broader classes of compounds to which this compound belongs, such as benzamides, nitroaromatics, and organofluorine compounds, are of significant interest in medicinal chemistry and have been extensively studied for various therapeutic applications, no research dedicated to this particular molecular structure could be identified.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or an analysis of its biological activities as outlined in the requested sections. The absence of published data prevents a scientifically accurate discussion of its potential in the following areas:

Biological Activities and Pre Clinical Research Applications

Other Investigational Biological Applications and Research Utility

This lack of specific research underscores a potential area for future investigation within the field of medicinal chemistry. The synthesis and subsequent biological screening of N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide would be necessary to determine if it possesses any of the activities commonly associated with its constituent chemical motifs. Until such studies are conducted and published, any discussion of its biological activities would be purely speculative and fall outside the bounds of established scientific evidence.

Chemical Biology and Research Tool Development

Application as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The development of such a probe requires extensive characterization of its selectivity, potency, and mechanism of action. For N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide, there is no available research detailing its use to probe any biological system or protein function. While related benzamide (B126) structures have been investigated for various biological activities, this specific compound's potential as a selective modulator of a biological target has not been documented.

Strategies for Derivatization for Affinity Chromatography and Target Fishing

Affinity chromatography is a powerful technique used to purify and identify the binding partners of a small molecule from a complex biological sample. This process, often referred to as "target fishing," requires the chemical modification, or derivatization, of the molecule of interest to immobilize it on a solid support, such as chromatography beads.

For a compound like this compound, a derivatization strategy would typically involve introducing a reactive handle or a linker at a position that does not interfere with its putative biological activity. Potential sites for modification could include the phenyl rings, though care must be taken to avoid altering the key structural motifs that may be responsible for binding. Common linkers include polyethylene (B3416737) glycol (PEG) chains or alkyl chains, terminating in a reactive group like a carboxylic acid or an amine for attachment to the chromatography matrix.

However, there are no published methods describing the specific derivatization of this compound for these purposes. The following table outlines hypothetical derivatization strategies based on general principles of medicinal chemistry.

Potential Derivatization SiteLinker TypeReactive Handle for ImmobilizationRationale
Para-position of the 4-fluorobenzamide (B1200420) ringAlkyl chainCarboxylic acidSpatially distant from the core structure, potentially minimizing interference with target binding.
Amide nitrogen (if tolerated)Short PEG chainAmineMay alter planarity and binding, requires careful evaluation.
Introduction of a new functional groupAlkyne or AzideN/A (for Click Chemistry)Allows for versatile and efficient bioconjugation post-synthesis.

This table is illustrative of general chemical biology strategies and is not based on published research for the specific compound .

Bioconjugation Techniques for Elucidating Molecular Interactions

Bioconjugation involves the attachment of a molecule, such as a fluorescent dye, a biotin (B1667282) tag, or other reporter molecules, to a chemical probe. This allows for the visualization and tracking of the probe within cells or tissues, and can be used to study its distribution, target engagement, and other molecular interactions.

Common bioconjugation strategies include "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) or the reaction of an amine- or thiol-reactive dye with a suitably functionalized version of the probe. To apply these techniques to this compound, it would first need to be derivatized to include a bioorthogonal handle like an alkyne or an azide.

To date, no studies have reported the synthesis of such bioconjugated derivatives of this compound or their use in elucidating molecular interactions.

Future Directions and Challenges in Research on N 2 Chloro 5 Nitrophenyl 4 Fluorobenzamide

Identification of Novel Biological Targets and Unexplored Activities

A primary future direction for N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide is the systematic exploration of its biological targets beyond currently presumed activities. Benzamide (B126) derivatives have demonstrated a wide array of pharmacological effects, suggesting that this specific compound may possess untapped therapeutic potential. nih.gov Research efforts could focus on screening the compound against a broad panel of receptors, enzymes, and ion channels to identify novel interactions. For instance, related benzamide structures have shown promise as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes relevant to Alzheimer's disease. nih.gov Other benzamides have been investigated as histone deacetylase inhibitors (HDACIs) for cancer therapy and as glucokinase activators for diabetes. nih.govnih.gov

The exploration of unexplored activities could venture into areas such as antiviral or antiprion agents. nih.govacs.org Given the structural motifs of this compound, including the halogenated phenyl rings, its potential as an inhibitor of protein-protein interactions or as a modulator of signaling pathways warrants investigation. Computational predictions for a structurally similar compound, 2-chloro-5-nitro-N-phenylbenzamide, suggest potential inhibitory activity against Retinoic acid receptor RXR-alpha and Peroxisome proliferator-activated receptor gamma, highlighting plausible starting points for experimental validation. drugbank.com

Table 1: Potential Areas for Biological Target Identification

Therapeutic Area Potential Targets Rationale based on Related Compounds
Neurodegenerative Diseases AChE, BACE1, Sirtuins Benzamides have shown inhibitory activity against key enzymes in Alzheimer's and other neurodegenerative models. nih.govnih.gov
Oncology Histone Deacetylases (HDACs), BPTF Bromodomain, Protein Kinases The benzamide scaffold is a known feature in various anticancer agents. nih.govnih.govnih.gov
Metabolic Disorders Glucokinase, α-glucosidase, α-amylase Certain benzamide derivatives act as glucokinase activators or enzyme inhibitors, showing antidiabetic potential. nih.govnih.gov

Development of Advanced Synthetic Methodologies for Diversified Analogues

To thoroughly explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic methodologies is crucial. Traditional amide bond formation often involves activating a carboxylic acid followed by reaction with an amine. nih.gov Future research should focus on more sustainable and versatile synthetic routes that allow for the rapid generation of a diverse library of analogues. researchgate.net

This includes exploring novel catalytic systems, such as those employing metal-metal hydroxide/oxide interfaces, for oxidative amidation reactions. researchgate.net The use of green chemistry techniques, like microwave-assisted or ultrasound-promoted synthesis, could accelerate the creation of new derivatives while minimizing environmental impact. nih.gov These advanced methods would facilitate systematic modifications to all parts of the molecule: the 2-chloro-5-nitrophenyl group, the 4-fluorobenzoyl moiety, and the central amide linker. Such diversification is essential for optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

Table 2: Advanced Synthetic Strategies for Analogue Development

Synthetic Approach Description Potential Advantages
Catalytic Oxidative Amidation Direct coupling of aldehydes and amines using recyclable heterogeneous catalysts. researchgate.net High efficiency, sustainability, and alignment with green chemistry principles.
Microwave (MW) and Ultrasound (US) Assisted Synthesis Use of alternative energy sources to accelerate reaction rates. nih.gov Faster transformations, increased yields, and enhanced selectivity.
Flow Chemistry Continuous synthesis in a reactor, allowing for precise control over reaction parameters. Improved safety, scalability, and potential for automation.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization process for compounds like this compound. mdpi.comstmjournals.com These computational tools can analyze vast datasets to predict biological activities, identify potential targets, and design novel analogues with improved properties. semanticscholar.orgnih.gov

AI algorithms can be employed to build predictive models for structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR), guiding the synthesis of more potent and selective molecules. nih.govnih.gov Furthermore, generative AI models can design entirely new molecules based on desired pharmacological profiles, potentially uncovering novel chemical scaffolds derived from the lead compound. mdpi.com AI can also play a critical role in predicting pharmacokinetic and toxicity profiles, helping to de-risk candidates early in the development pipeline and reducing the reliance on time-consuming and expensive experimental studies. nih.gov

Addressing Research Challenges in Specific Biological Areas

While the potential applications are broad, significant research challenges exist within specific biological areas. For instance, if this compound or its analogues are pursued for neurodegenerative diseases, overcoming the blood-brain barrier will be a major hurdle. In oncology, achieving selectivity for cancer cells over healthy cells to minimize side effects is a persistent challenge for many small molecules.

For any indication, a thorough understanding of the compound's mechanism of action is paramount. This requires sophisticated biological assays and structural biology techniques to elucidate how the molecule interacts with its target at a molecular level. Another challenge is the potential for off-target effects and the development of drug resistance, which are common issues in medicinal chemistry that require careful investigation and mitigation strategies. researchgate.net

Emerging Trends in Medicinal Chemistry Applied to Halogenated Benzamide Derivatives

The presence of both chlorine and fluorine atoms in this compound places it at the forefront of an important trend in medicinal chemistry: the strategic use of halogens to modulate drug properties. nih.govnih.gov Halogen atoms can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity through interactions like halogen bonding. nih.goveurekaselect.com

Future research will likely leverage these properties more deliberately. For example, the substitution pattern of halogens could be systematically varied to fine-tune binding to a specific biological target. researchgate.net The trend towards polypharmacology, or designing drugs that interact with multiple targets, is also relevant. The halogenated benzamide scaffold could be optimized to create multi-targeted ligands for complex diseases like cancer or Alzheimer's. nih.gov Additionally, the incorporation of halogens is known to be a feature in a significant number of FDA-approved drugs, underscoring the continued importance of this chemical class. researchgate.net

Collaborative Research Opportunities and Interdisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of this compound will necessitate a departure from siloed research efforts. Collaborative research opportunities and interdisciplinary approaches are essential for success. This involves forming partnerships between academic institutions, pharmaceutical companies, and specialized research consortia. liverpool.ac.ukaddconsortium.org

Such collaborations can bring together expertise in synthetic chemistry, computational modeling, structural biology, pharmacology, and clinical research. An interdisciplinary team could, for example, use AI to predict promising analogues (computational chemistry), develop novel methods to synthesize them (organic chemistry), determine their crystal structures bound to their targets (structural biology), and test their efficacy in disease models (pharmacology). mdpi.com These synergistic efforts are crucial for accelerating the translation of basic scientific discoveries into tangible therapeutic benefits.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with substituted anilines. A common approach includes:

  • Nitration and Chlorination : Introduce nitro and chloro groups to the phenyl ring via electrophilic substitution using nitric acid/sulfuric acid mixtures and chlorinating agents (e.g., Cl₂/FeCl₃) under controlled temperatures (0–5°C for nitration, 40–60°C for chlorination) .
  • Amide Bond Formation : Use coupling agents like EDCl/HOBt or DCC to react 4-fluorobenzoyl chloride with 2-chloro-5-nitroaniline in anhydrous DCM or THF. Monitor completion via TLC (silica gel, hexane/ethyl acetate) .
  • Purification : Recrystallization from ethanol/water or column chromatography (silica gel, gradient elution) ensures >95% purity. Optimization involves adjusting solvent polarity and reaction stoichiometry to minimize byproducts like unreacted aniline or dimerized intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., para-fluorine at ~160 ppm in ¹³C NMR; nitro group deshields adjacent protons to δ 8.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 309.03) and detects fragmentation patterns consistent with nitro and chloro loss .
  • IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~750 cm⁻¹ (C-Cl stretch) confirm functional groups .

Q. How can researchers validate the crystalline structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement:

  • Grow crystals via slow evaporation in DMSO/ethanol.
  • Resolve ambiguities in nitro group orientation or amide planarity using SHELX’s least-squares refinement and electron density maps .
  • Validate bond lengths (e.g., C-F: ~1.34 Å; C-Cl: ~1.73 Å) against crystallographic databases like the Cambridge Structural Database .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or biological activity of this compound?

  • Reactivity Prediction : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., nitro group’s positive potential) prone to nucleophilic attack .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX enzymes). The fluorobenzamide moiety may bind hydrophobic pockets, while the nitro group stabilizes charge-transfer complexes .

Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?

  • Case Example : If ¹H NMR shows unexpected splitting for aromatic protons, compare with NOESY/ROESY to assess steric hindrance or dynamic effects.
  • Cross-Validation : Correlate IR (absence of NH stretch) with X-ray data to rule out tautomerization or hydrate formation .
  • Quantum Mechanical NMR Prediction : Tools like Gaussian calculate chemical shifts, resolving ambiguities in overlapping signals .

Q. What strategies mitigate challenges in biological activity assays (e.g., low solubility or non-specific binding)?

  • Solubility Enhancement : Use co-solvents (DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation .
  • Target-Specific Assays : Employ fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding to specific receptors (e.g., 5-HT1F), reducing noise from non-specific interactions .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify labile sites (e.g., nitro reduction) .

Q. How can crystallographic data inform structure-activity relationships (SAR) for derivatives?

  • Analyze torsion angles (e.g., dihedral angle between benzamide and nitrophenyl rings) to correlate conformation with bioactivity.
  • Overlay crystal structures of active/inactive derivatives in PyMOL to identify critical pharmacophore elements (e.g., fluorine’s role in π-stacking) .

Methodological Notes

  • Key References : Synthesis (PubChem ), crystallography (SHELX ), and bioactivity (anti-inflammatory derivatives ).
  • Advanced Tools : DFT (Gaussian), docking (AutoDock), and spectral analysis (MestReNova) .

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N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.